molecular formula C12H14ClN3O B13052685 4-Chloro-8,8-dimethyl-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-2-amine

4-Chloro-8,8-dimethyl-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-2-amine

Cat. No.: B13052685
M. Wt: 251.71 g/mol
InChI Key: MRCHVCZGTJZWTM-UHFFFAOYSA-N
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Description

Molecular Formula: C₁₂H₁₄ClN₃S
CAS Number: 2102410-54-6
Structure: The compound features a benzofuropyrimidine core with a tetrahydrobenzo ring system substituted with two methyl groups at the 8-position and a chlorine atom at the 4-position. The 2-amine group is critical for hydrogen bonding and pharmacological interactions .

Properties

Molecular Formula

C12H14ClN3O

Molecular Weight

251.71 g/mol

IUPAC Name

4-chloro-8,8-dimethyl-7,9-dihydro-6H-[1]benzofuro[3,2-d]pyrimidin-2-amine

InChI

InChI=1S/C12H14ClN3O/c1-12(2)4-3-7-6(5-12)8-9(17-7)10(13)16-11(14)15-8/h3-5H2,1-2H3,(H2,14,15,16)

InChI Key

MRCHVCZGTJZWTM-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2=C(C1)C3=C(O2)C(=NC(=N3)N)Cl)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-8,8-dimethyl-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-2-amine typically involves multi-step organic reactions. One common approach includes the cyclization of appropriate precursors under controlled conditions. For example, starting from a substituted benzofuran, the introduction of the pyrimidine ring can be achieved through a series of condensation and cyclization reactions. Specific reagents and catalysts, such as palladium or copper, may be used to facilitate these transformations.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-8,8-dimethyl-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Halogen substitution reactions can be performed to replace the chlorine atom with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzofuro[3,2-D]pyrimidines.

Scientific Research Applications

4-Chloro-8,8-dimethyl-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Chloro-8,8-dimethyl-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.

Comparison with Similar Compounds

Key Characteristics :

  • The fused benzofuran ring introduces rigidity, which may influence binding affinity to biological targets.
  • Limited direct pharmacological data are available, but structural analogs suggest applications in kinase inhibition or antimicrobial activity .

Comparison with Structural Analogs

Core Heterocyclic System Variations

Compound Name Core Structure Key Substituents Molecular Formula CAS Number Biological Activity (Inferred)
Target Compound Benzofuro[3,2-D]pyrimidine 4-Cl, 8,8-dimethyl C₁₂H₁₄ClN₃S 2102410-54-6 Kinase inhibition (structural analogy)
4-Chloro-8-methoxy analog Benzofuro[3,2-D]pyrimidine 4-Cl, 8-OCH₃ C₁₁H₁₂ClN₃O₂ 2102409-85-6 Not reported
4-Chloro-8,8-difluoro-thieno[3,2-D]pyrimidin-2-amine Thieno[3,2-D]pyrimidine 4-Cl, 8,8-F₂ C₁₀H₉ClF₂N₃S - Not reported
4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine Pyrrolo[3,2-D]pyrimidine 4-Cl C₈H₇ClN₂O 944895-88-9 CK1ε inhibition, neuroprotective
4-Chloro-5,6,7,8-tetrahydropyrido[2,3-D]pyrimidin-2-amine Pyrido[2,3-D]pyrimidine 4-Cl C₇H₉ClN₄ 135196-93-9 Not reported

Key Observations :

  • Benzofuro vs.
  • Pyrrolo vs. Benzofuro : The smaller pyrrolo core (5-membered ring) reduces steric bulk, possibly improving solubility but decreasing target specificity .
  • Pyrido Derivatives : Lack of fused oxygen/sulfur heterocycles may reduce hydrogen-bonding capacity, impacting target engagement .

Substituent Effects

  • 8,8-Dimethyl vs. 8-Methoxy :
    • Dimethyl groups (target compound) provide greater steric protection against metabolic degradation compared to the methoxy group .
    • Methoxy substituents could introduce polarity, enhancing solubility but reducing blood-brain barrier penetration.
  • Chlorine at 4-Position : Common across analogs, suggesting its role in electronic modulation of the pyrimidine ring for binding interactions .

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